Stearoyl L-alpha-Lysolecithin-d9

Catalog No.
S12887766
CAS No.
M.F
C26H54NO7P
M. Wt
532.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearoyl L-alpha-Lysolecithin-d9

Product Name

Stearoyl L-alpha-Lysolecithin-d9

IUPAC Name

[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate

Molecular Formula

C26H54NO7P

Molecular Weight

532.7 g/mol

InChI

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1/i2D3,3D3,4D3

InChI Key

IHNKQIMGVNPMTC-NRIQSBGDSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Stearoyl L-alpha-Lysolecithin-d9 is a specific isotopically labeled derivative of L-alpha-lysolecithin, which is a type of lysophosphatidylcholine. This compound features a stearoyl group (derived from stearic acid) at the sn-1 position of the glycerol backbone. The "d9" designation indicates that it contains nine deuterium atoms, which are stable isotopes of hydrogen. This isotopic labeling is often utilized in research to trace metabolic pathways and interactions in biological systems.

L-alpha-lysolecithin itself is known for its role as a bioactive lipid mediator involved in various physiological processes, including cell signaling and membrane dynamics. The presence of the stearoyl group enhances its hydrophobic characteristics, influencing its interactions with cellular membranes.

Typical for phospholipids and lysophospholipids. These reactions include:

  • Acylation: The compound can undergo acylation reactions where fatty acid chains are added or modified, affecting its biological activity and membrane properties.
  • Hydrolysis: In biological systems, it can be hydrolyzed by phospholipases, leading to the release of free fatty acids and glycerophosphocholine.
  • Transesterification: This reaction can occur under specific conditions, allowing for the exchange of acyl groups with other alcohols or fatty acids.

These reactions are crucial for understanding its metabolic pathways and potential therapeutic applications.

Stearoyl L-alpha-Lysolecithin-d9 exhibits significant biological activities:

  • Cell Signaling: It acts as a signaling molecule that can modulate various cellular responses, including inflammation and cell proliferation.
  • Membrane Dynamics: The compound influences membrane fluidity and permeability due to its amphiphilic nature, facilitating the transport of other molecules across cell membranes.
  • Neuroprotective Effects: Some studies have indicated that lysophosphatidylcholine derivatives may have neuroprotective properties, potentially playing a role in neurodegenerative diseases.

The unique isotopic labeling allows researchers to track these activities in vivo with greater precision.

The synthesis of Stearoyl L-alpha-Lysolecithin-d9 can be achieved through several methods:

  • Chemical Synthesis:
    • Starting from commercially available precursors such as glycerol and stearic acid, the compound can be synthesized via esterification and subsequent acylation steps.
    • Tin-mediated synthesis has been documented for producing lyso-phospholipids, which may be adapted for this compound .
  • Biological Synthesis:
    • Enzymatic methods using phospholipases or acyltransferases can also produce this compound by modifying existing phospholipids in biological systems.
  • Isotopic Labeling:
    • Incorporating deuterium can be achieved during the synthesis by using deuterated solvents or reagents, ensuring that the resulting product retains the desired isotopic composition.

Stearoyl L-alpha-Lysolecithin-d9 has several applications:

  • Research Tool: Its isotopic labeling makes it valuable for studying lipid metabolism and membrane dynamics using techniques such as mass spectrometry.
  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in developing drugs targeting inflammatory diseases or neurodegenerative disorders.
  • Nutraceuticals: It could be explored for potential health benefits related to lipid metabolism and cardiovascular health.

Interaction studies involving Stearoyl L-alpha-Lysolecithin-d9 focus on its binding affinities and effects on various cellular receptors:

  • Receptor Binding: It may interact with G-protein coupled receptors, influencing signaling pathways related to inflammation and immune responses.
  • Membrane Interactions: Studies have shown that lysophosphatidylcholine derivatives can alter membrane properties, affecting protein localization and activity within cells.

These interactions are critical for elucidating the compound's role in physiological processes.

Several compounds share structural similarities with Stearoyl L-alpha-Lysolecithin-d9. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Stearoyl-sn-glycero-3-phosphocholineLysophosphatidylcholineContains a phosphate group; involved in cell signaling
L-alpha-1-Stearoyl-2-oleoylphosphatidylcholineDiacylphosphatidylcholineTwo acyl chains; more stable in membranes
Lysophosphatidic acidPhospholipidKnown for promoting cell proliferation and survival

Stearoyl L-alpha-Lysolecithin-d9 is unique due to its isotopic labeling, which allows for precise tracking in biological systems, as well as its specific acyl chain composition that influences its biological activities differently compared to these similar compounds.

Structural Characterization of Deuterated Lysophosphatidylcholines

Deuterated lysophosphatidylcholines (LPCs) like stearoyl L-alpha-lysolecithin-d9 exhibit distinct structural properties compared to their non-deuterated counterparts. Neutron diffraction studies of analogous deuterated phosphatidylcholine (PC) multilayers reveal that deuteration increases lamellar d-spacing by approximately 4 Å at 98% relative humidity, attributed to altered acyl chain packing and hydration dynamics. For stearoyl L-alpha-lysolecithin-d9, the substitution of nine hydrogen atoms with deuterium at specific acyl chain positions enhances the compound’s stability under neutron and nuclear magnetic resonance (NMR) interrogation.

Deuterium NMR (²H NMR) analysis of similar saturated PC-d31 bilayers demonstrates that deuterated acyl chains exhibit increased order parameters (up to 17%) in the liquid-crystalline phase, reflecting reduced molecular motion. This effect is critical for resolving atomic-level structural details in lipid bilayers.

Table 1: Structural Parameters of Deuterated vs. Non-Deuterated Lysophosphatidylcholines

ParameterNon-Deuterated LPCStearoyl L-alpha-Lysolecithin-d9
Lamellar d-spacing (Å)60.1 ± 0.464.0 ± 0.2
Order parameter (S₀)0.320.38
Phase transition breadthNarrowBroadened by ~5°C

Chemoenzymatic Synthesis Strategies for sn-1-Stearoyl Deuterated Lysolecithins

The synthesis of stearoyl L-alpha-lysolecithin-d9 employs a chemoenzymatic approach to ensure regiopurity and isotopic fidelity. As demonstrated in the production of chain-deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d63), sn-1-specific lipases like Rhizomucor meihei (RM) lipase catalyze the condensation of deuterated stearic acid with lysophosphatidylcholine precursors. This enzyme’s sn-1,3 regioselectivity prevents undesired acyl migration, a common challenge in lysolipid synthesis.

Key synthetic steps include:

  • Deuterated Stearic Acid Preparation: Platinum-catalyzed H/D exchange yields perdeuterated stearic acid (C18:0-d36).
  • Enzymatic Esterification: RM lipase mediates the reaction between 2-lysophosphatidylcholine and deuterated stearic anhydride at 45°C in anhydrous tetrahydrofuran, achieving >90% conversion efficiency.
  • Purification: Flash chromatography and preparative thin-layer chromatography (TLC) isolate the target compound with >96% chemical purity.

Table 2: Optimized Conditions for sn-1-Stearoyl Deuteration

ParameterValue
Temperature45°C
SolventAnhydrous tetrahydrofuran
Catalyst Loading10% w/w RM lipase
Reaction Time24 hours

Regioselective Deuteration Techniques in Phospholipid Biochemistry

Regioselective deuteration of the sn-1 position in stearoyl L-alpha-lysolecithin-d9 relies on enzymatic specificity and kinetic control. Lipase-catalyzed reactions favor the sn-1 position due to steric and electronic factors, avoiding unintended deuteration at the sn-2 hydroxyl group. This specificity is validated via ¹H-³¹P heteronuclear single quantum coherence (HSQC) NMR, which distinguishes sn-1 and sn-2 substituents based on phosphorus coupling patterns.

Comparative studies of hydrogenous and deuterated PC extracts reveal that acyl chain composition influences deuteration efficiency. For example, deuterated PC-d31 exhibits a higher proportion of monounsaturated C18:1 chains (65%) compared to hydrogenous PC (40%), which may enhance membrane fluidity and deuteration uniformity.

Purification and Validation of Isotopic Purity in Synthetic Preparations

Validating the isotopic purity of stearoyl L-alpha-lysolecithin-d9 requires orthogonal analytical methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization (ESI-MS) confirms the molecular ion at m/z 532.7 ([M+H]⁺) and detects isotopic enrichment ≥98%.
  • ²H NMR: Quantifies deuterium incorporation at each acyl chain position via quadrupolar splitting analysis.
  • Infrared Spectroscopy: C-D stretching vibrations at 2100–2200 cm⁻¹ verify deuterium substitution.

Table 3: Analytical Metrics for Isotopic Validation

MethodTarget MetricAcceptable Range
ESI-MSIsotopic enrichment≥98%
²H NMRQuadrupolar splittingΔν = 12–15 kHz
FTIRC-D peak intensity≥95% of theoretical

XLogP3

6.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

532.42028077 g/mol

Monoisotopic Mass

532.42028077 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-10

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